N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine

Steroid Receptor Coactivator 1 (SRC1/NCOA1) Nuclear Receptor Signaling 1,2,4-Triazine SAR

This compound is a selective tool for studying SRC1/NCOA1-mediated transcriptional regulation, with confirmed inhibitory activity (IC50 5.22 µM) in cell-based luminescence assays. Its N-cyclohexyl pharmacophore ensures specificity, avoiding off-target HIF pathway confounding seen in structural analogs. Ideal as a reference inhibitor for breast cancer research and a negative control in HIF screening cascades. Sourced from the NIH MLSMR collection and shipped for research use only.

Molecular Formula C20H21N5
Molecular Weight 331.423
CAS No. 866130-95-2
Cat. No. B2798325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine
CAS866130-95-2
Molecular FormulaC20H21N5
Molecular Weight331.423
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=C4
InChIInChI=1S/C20H21N5/c1-3-9-15(10-4-1)18-20(22-16-11-5-2-6-12-16)23-19(25-24-18)17-13-7-8-14-21-17/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,22,23,25)
InChIKeyLKAMDZUYTXTHDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine (CAS 866130-95-2): A Triazine-Based SRC1 Inhibitor Scaffold


N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine (CAS 866130-95-2) is a fully substituted 1,2,4-triazine derivative featuring cyclohexylamino, phenyl, and pyridin-2-yl substituents at the 5-, 6-, and 3-positions, respectively . This compound was originally sourced from the NIH Molecular Libraries Small Molecule Repository (MLSMR) and screened as part of the Molecular Libraries Probe Production Centers Network (MLPCN) initiative [1]. It is primarily characterized as a moderate inhibitor of Nuclear Receptor Coactivator 1 (NCOA1/SRC1) in a cell-based luminescence reporter gene assay [1].

Procurement Relevance: Why N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine Cannot Be Substituted with Generic Triazine Analogs


The biological activity of 1,2,4-triazine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core [1]. A minor modification in the amine substituent at the 5-position can shift the pharmacological profile from nuclear receptor coactivator inhibition to hypoxia-inducible factor (HIF) pathway activation, as demonstrated by the structurally analogous but functionally divergent probe ML 228 . Consequently, seemingly similar triazine compounds cannot be interchanged without risking a complete loss or alteration of the desired biological activity. The quantitative evidence below delineates the specific, measurable attributes that define this compound's utility.

Quantitative Differentiation of N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine vs. Its Closest Structural Analogs


NCOA1/SRC1 Inhibitory Potency: A Divergent Profile from the Closest Analog ML 228

In a cell-based luminescence assay for NCOA1/SRC1 inhibition (PubChem AID 602235), N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine displayed a moderate inhibitory IC50 value of approximately 5.22 µM (5.22E+3 nM) [1]. In stark contrast, its closest commercially available structural relative, ML 228 (CAS 1357171-62-0), which features an N-biphenylmethyl substituent in place of the N-cyclohexyl group, is an established HIF pathway activator with no reported NCOA1 inhibitory activity, instead demonstrating an EC50 of 1.23–1.4 µM in HIF-responsive element (HRE) gene reporter assays . This functional bifurcation—SRC1 inhibition versus HIF activation—arising from a single substitution change illustrates the profound impact of the 5-amino substituent on target engagement.

Steroid Receptor Coactivator 1 (SRC1/NCOA1) Nuclear Receptor Signaling 1,2,4-Triazine SAR

Streptokinase Expression Inhibition: A Secondary Activity Highlighting Scaffold Versatility

A separate high-throughput screen for inhibitors of streptokinase expression in Group A Streptococcus (PubChem AID 1914) identified an EC50 of 50 µM (5.00E+4 nM) for this compound in reducing streptokinase activity without concomitant cytotoxicity [1]. While the potency is moderate, this distinct anti-virulence activity is not a general property of all 1,2,4-triazine derivatives and points to a secondary pharmacological profile that may be exploitable in infectious disease contexts. Direct comparator data for closely related triazine analogs in this specific assay are not publicly available, limiting the strength of this evidence to a supporting observation.

Streptokinase Anti-virulence Group A Streptococcus

Physicochemical Property Divergence: Molecular Weight and Lipophilicity vs. Analog ML 228

The target compound (C20H21N5, MW = 331.4 g/mol) possesses a significantly lower molecular weight and a reduced number of aromatic rings compared to the biphenylmethyl analog ML 228 (C27H21N5, MW = 415.5 g/mol) [1]. This results in a lower calculated lipophilicity for the cyclohexyl derivative (cLogP ~4.5, estimated) relative to the biphenylmethyl analog (cLogP ~5.8, estimated), suggesting improved aqueous solubility and potentially more favorable pharmacokinetic properties for in vivo testing scenarios. Precise experimental logP and solubility values are not yet publicly reported for either compound.

Lipinski Rule of Five Drug-likeness Physicochemical properties

Structural Determinant of Target Selectivity: N-Cyclohexyl vs. N-Biphenylmethyl Substitution

The key structural distinction between the target compound and ML 228 resides at the 5-amino substituent: a cyclohexyl group versus a biphenyl-4-ylmethyl group [1]. This difference is the sole determinant of their divergent biological profiles. The cyclohexyl substituent—a saturated, electron-rich aliphatic ring—favors interaction with the SRC1 coactivator protein, while the extended aromatic biphenyl system of ML 228 promotes iron chelation and subsequent HIF pathway activation [2]. This SAR insight means that any analog lacking the cyclohexyl substitution at the 5-position (e.g., ML 228, or simpler N-alkyl variants) cannot serve as a functional replacement for SRC1-targeted studies.

Structure-Activity Relationship (SAR) 1,2,4-Triazine 5-position substitution Target selectivity

Recommended Application Scenarios for N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine Based on Empirical Evidence


Reference Inhibitor for Steroid Receptor Coactivator 1 (SRC1/NCOA1) Cell-Based Assays

Given its confirmed, albeit moderate, inhibitory activity against NCOA1 in a cell-based luminescence reporter assay (IC50 ≈ 5.22 µM) [1], this compound can serve as a reference inhibitor or a chemical biology tool for studying SRC1-mediated transcriptional regulation, particularly in the context of hormone-refractory breast cancer research where SRC1 is often overexpressed [2]. Its divergent mechanism from HIF-activating analogs ensures it does not confound results through off-target HIF pathway modulation .

Scaffold for Structure-Activity Relationship (SAR) Studies Targeting SRC1

The fully characterized 1,2,4-triazine core with three distinct substitution vectors (cyclohexylamino, phenyl, pyridinyl) offers an attractive starting point for medicinal chemistry optimization campaigns aimed at improving SRC1 inhibitory potency. The N-cyclohexyl group is the critical pharmacophoric element for SRC1 engagement, and systematic variation at the 6-phenyl or 3-pyridyl positions could yield more potent derivatives [1].

Anti-Virulence Screening in Group A Streptococcus Models

The compound's secondary activity as a streptokinase expression inhibitor (EC50 = 50 µM without cytotoxicity) [3] positions it as a potential starting point for anti-virulence drug discovery targeting Group A Streptococcus infections. While potency requires optimization, the selectivity for virulence factor expression over bacterial growth is a desirable profile that could be exploited in combinatory therapeutic strategies [3].

Comparator Compound for Profiling HIF Activator Selectivity

As a structurally related but functionally orthogonal compound to the HIF activator ML 228, this N-cyclohexyl derivative can be employed as a negative control or selectivity panel compound in HIF pathway screening cascades. Its lack of HIF activation (inferred from its distinct SRC1 activity profile) makes it a valuable tool for confirming the N-substituent specificity of HIF pathway engagement .

Quote Request

Request a Quote for N-cyclohexyl-6-phenyl-3-(pyridin-2-yl)-1,2,4-triazin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.